3-(Dimethylallyl)indole

説明

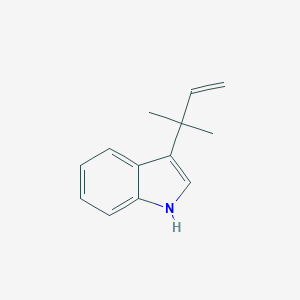

3-(Dimethylallyl)indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylallyl)indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include phenylhydrazine and a suitable precursor for the 2-methylbut-3-en-2-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems . These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes .

化学反応の分析

Electrophilic Prenylation via Friedel-Crafts Alkylation

The dimethylallyl group undergoes enzymatic or acid-catalyzed Friedel-Crafts alkylation. In dimethylallyl tryptophan synthase (DMATS), the reaction proceeds via:

-

Carbocation generation : DMAPP ionization forms a dimethylallyl carbocation stabilized by cation-π interactions with aromatic residues (Y345) and hydrogen bonding with E89 .

-

Regioselectivity : Non-enzymatic conditions favor C3 alkylation due to indole’s inherent reactivity, while DMATS directs prenylation to C4 .

Key data :

| Condition | Catalyst/Enzyme | Primary Product (Position) | Yield | Source |

|---|---|---|---|---|

| Aqueous H₂SO₄ (2 M) | None | C3-prenylated indole | 27% | |

| Enzymatic (DMATS) | FgaPT2 | C4-prenylated indole | N/A |

Rearrangement Pathways

C3-prenylated indoles undergo rearrangements under specific conditions:

-

Cope rearrangement : C3-reverse-prenylated intermediates convert to C4-prenylated products via aza-Cope mechanisms, observed in fungal secondary metabolite biosynthesis .

-

Acid-mediated isomerization : In H₂SO₄, C3-prenylated indoles form equilibrium mixtures with C2- and C5-prenylated isomers .

Mechanistic evidence :

-

Isotopic scrambling (³H labeling) confirms carbocation intermediacy .

-

Solvent isotope effects (KIE = 3.1) indicate proton transfer during deprotonation-assisted alkylation .

Bioinspired Prenylation in Water

Aqueous acidic media enable direct prenylation without enzymes:

-

Reagents : DMAPP or prenyl alcohols (e.g., 3-methyl-2-buten-1-ol) in H₂SO₄ or HCl .

-

Products : C3-prenylated indoles dominate, with minor C2/C5 isomers (Table 1).

Table 1: Product Distribution in Bioinspired Prenylation

| Acid Catalyst | Reaction Time (h) | C3 Yield | C2 Yield | C5 Yield |

|---|---|---|---|---|

| H₂SO₄ | 2.5 | 27% | 16% | 13% |

| HCl | 14 | 22% | 6% | – |

Enzymatic Reverse N-Prenylation

CymD catalyzes reverse N-prenylation via a hybrid mechanism:

-

Step 1 : DMAPP ionization generates a carbocation.

-

Step 2 : Indole’s C3 attacks the carbocation, followed by deprotonation to yield N-prenylated products .

-

Kinetics : Fluorinated DMAPP analogs show reduced activity (k<sub>rel</sub> = 1.0 × 10⁻²), supporting carbocation intermediacy .

Oxidation and Functionalization

Atmospheric oxidation by - OH/- Cl radicals produces:

科学的研究の応用

Therapeutic Applications

3-(Dimethylallyl)indole has garnered attention for its potential therapeutic properties, particularly in cancer treatment. Research indicates that indole derivatives can modulate biological pathways involved in cancer progression and metastasis.

Anticancer Activity

Studies have shown that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, indole-3-carbinol (I3C), a related compound, has been demonstrated to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The modulation of gene expression related to tumor suppression has also been observed, suggesting that this compound may share similar mechanisms of action .

Antiviral Properties

Indoles have been explored for their antiviral properties as well. Research indicates that certain indole derivatives can inhibit viral replication and may serve as potential therapeutic agents against viruses such as SARS-CoV-2. The interaction of indole compounds with viral proteins could provide insights into developing antiviral drugs .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies that highlight its versatility in organic chemistry.

Multicomponent Reactions

Recent advances have shown that this compound can be synthesized via multicomponent reactions involving indoles and other reagents. These methods allow for the efficient construction of complex molecular architectures with diverse functional groups, enhancing the compound's applicability in drug development .

Functionalization Techniques

Functionalization of the indole ring is crucial for enhancing the biological activity of derivatives like this compound. Techniques such as cross-coupling reactions and electrophilic substitutions have been employed to introduce various substituents onto the indole core, optimizing its pharmacological properties .

Biological Activities

The biological activities of this compound extend beyond anticancer and antiviral effects, encompassing a range of pharmacological properties.

Antimicrobial Activity

Indole derivatives have exhibited antimicrobial properties against a variety of pathogens. Studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that certain indoles may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Case Studies

Several case studies illustrate the applications and efficacy of this compound in various research contexts:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using this compound derivatives. |

| Study B | Antiviral | Showed promising results against SARS-CoV-2 replication in vitro with modified indoles. |

| Study C | Antimicrobial | Reported effective inhibition against Gram-positive bacteria using this compound as a lead compound. |

These studies highlight the potential of this compound as a versatile compound in drug discovery and development.

作用機序

The mechanism of action of 3-(Dimethylallyl)indole involves its interaction with specific molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .

類似化合物との比較

3-(Dimethylallyl)indole: shares structural similarities with other indole derivatives, such as 1-(3-methylbut-2-en-1-yl)-1H-indole and 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one

Uniqueness: The presence of the 2-methylbut-3-en-2-yl group at the third position of the indole ring distinguishes this compound from other indole derivatives

生物活性

3-(Dimethylallyl)indole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the prenylation of indole derivatives. Recent studies have demonstrated efficient methodologies for achieving this transformation:

- Photoredox-Catalyzed Reactions : A notable method involves a photoredox-catalyzed diastereoselective dearomative prenylation, which allows for the incorporation of dimethylallyl groups into indoles under mild conditions with high selectivity .

- Substrate Compatibility : The reactions have shown excellent functional compatibility, yielding various substituted indoles with good yields (46–73%) and high diastereoselectivity (>20:1 d.r.) .

Biological Properties

This compound exhibits several biological activities, particularly in anticancer and antiviral research. Below are some key findings:

Anticancer Activity

- Mechanism of Action : Indole derivatives, including this compound, have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. They act through various mechanisms, such as:

- Case Studies :

- In vitro assays indicated that certain indole derivatives can suppress the growth of A-549 lung cancer cells by inhibiting the MCT1 transporter, which is crucial for maintaining cellular viability under stress conditions .

- Other studies have highlighted the potential of these compounds to inhibit specific E3 ubiquitin ligases involved in cancer progression .

Antiviral Activity

Research has also explored the antiviral potential of indoles. Recent reviews emphasize their role as promising scaffolds for developing antiviral agents due to their ability to interfere with viral replication processes .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of MCT1; apoptosis induction | |

| Antiviral | Interference with viral replication | |

| Enzyme Inhibition | Targeting E3 ubiquitin ligases |

Research Findings

A comprehensive review highlighted various indole derivatives' structural modifications and their corresponding biological activities. The following points summarize critical insights:

- Indole as a Privileged Scaffold : Indoles are recognized as privileged structures in drug discovery due to their diverse biological profiles, including anticancer and antiviral activities .

- Potential Therapeutic Applications : The unique properties of this compound suggest its potential use in developing new therapeutic agents targeting cancer and viral infections.

特性

IUPAC Name |

3-(2-methylbut-3-en-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-4-13(2,3)11-9-14-12-8-6-5-7-10(11)12/h4-9,14H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMYRLDYKNELFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938982 | |

| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17771-42-5 | |

| Record name | 3-(Dimethylallyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017771425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。